molecular formula C16H19F3N2O6 B2970666 5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one CAS No. 1005041-62-2

5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one

Cat. No. B2970666
CAS RN: 1005041-62-2
M. Wt: 392.331
InChI Key: HPMRZYKGYWYSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C16H19F3N2O6 and its molecular weight is 392.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Research has been dedicated to developing synthesis techniques for trifluoromethylated analogues, including derivatives of the specified compound. These efforts aim to explore the chemical properties and potential applications of these compounds in various domains. A notable study by Sukach et al. (2015) describes a method to synthesize trifluoromethylated analogues of 4,5-dihydroorotic acid, highlighting the relevance of such compounds in the development of novel therapeutic agents due to their unique structural and electronic properties. The synthesis involves Michael-like 1,4-conjugate hydrocyanation, providing insights into the versatile chemistry of trifluoromethylated pyrimidinones (Sukach et al., 2015).

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of derivatives similar to the compound . For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated new pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities. Their findings provide a basis for the development of novel antimicrobial agents that could address the growing concern of antibiotic resistance. This research underscores the potential of such compounds in contributing to the discovery of new antimicrobials (Abdel-rahman et al., 2002).

Crystal Structure Analysis

The crystal structures of derivatives of the compound have been examined to understand their molecular conformations and interactions. Gurskaya et al. (2003) conducted X-ray diffraction studies on similar compounds, revealing the influence of substituents on the tetrahydropyrimidine ring conformation. Such studies are crucial for the rational design of molecules with desired properties, including improved stability and bioactivity (Gurskaya et al., 2003).

Antimicrobial and Antifungal Properties

Al-Juboori (2020) synthesized novel dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that these compounds exhibit significant antimicrobial properties, suggesting their potential use in developing new treatments for infectious diseases (Al-Juboori, 2020).

properties

IUPAC Name

5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O6/c1-7(22)11-12(20-14(23)21-15(11,24)16(17,18)19)8-5-9(25-2)13(27-4)10(6-8)26-3/h5-6,11-12,24H,1-4H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRZYKGYWYSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-4-hydroxy-4-(trifluoromethyl)-6-(3,4,5-trimethoxyphenyl)tetrahydropyrimidin-2(1H)-one

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